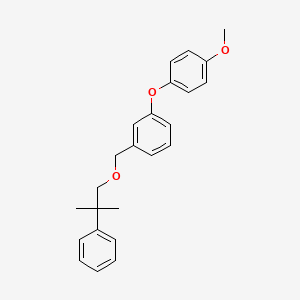
Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a benzene ring substituted with a methoxyphenoxy group and a phenylmethylpropoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenated benzene derivative under basic conditions to form the methoxyphenoxy intermediate.
Alkylation Reaction: The methoxyphenoxy intermediate is then subjected to an alkylation reaction with 2-phenyl-2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Final Coupling Reaction: The final step involves the coupling of the alkylated intermediate with benzyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further functionalized with various substituents using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
類似化合物との比較
- Benzene, 1-(4-hydroxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)-
- Benzene, 1-(4-ethoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)-
- Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-ethylpropoxy)methyl)-
Comparison:
- Uniqueness: Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- is unique due to the presence of both methoxyphenoxy and phenylmethylpropoxy groups, which confer distinct chemical properties and reactivity.
- Chemical Properties: The methoxy group enhances the electron-donating ability, while the phenylmethylpropoxy group provides steric hindrance and influences the compound’s overall stability and reactivity.
特性
CAS番号 |
80843-65-8 |
|---|---|
分子式 |
C24H26O3 |
分子量 |
362.5 g/mol |
IUPAC名 |
1-methoxy-4-[3-[(2-methyl-2-phenylpropoxy)methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H26O3/c1-24(2,20-9-5-4-6-10-20)18-26-17-19-8-7-11-23(16-19)27-22-14-12-21(25-3)13-15-22/h4-16H,17-18H2,1-3H3 |
InChIキー |
YEMDMPPNPIJJOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


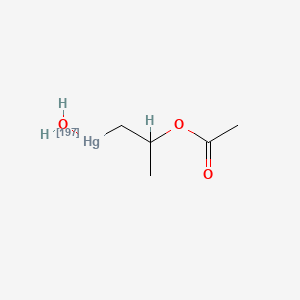
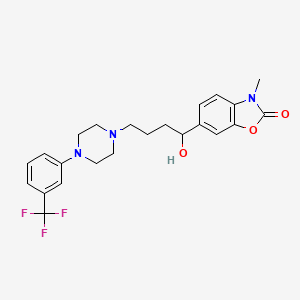
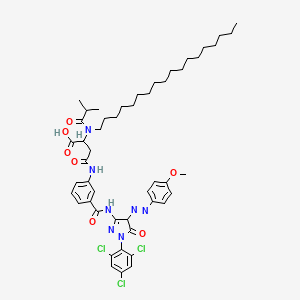
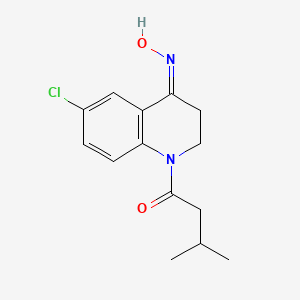
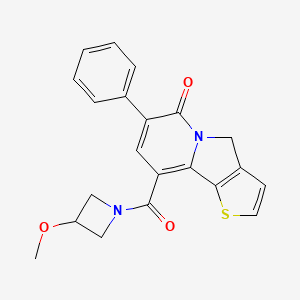
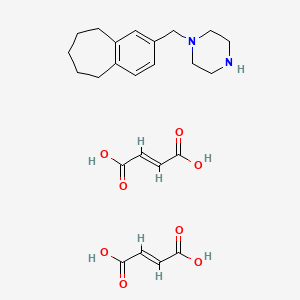


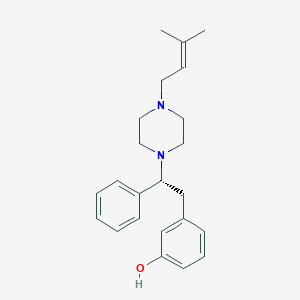
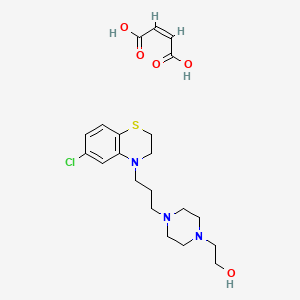
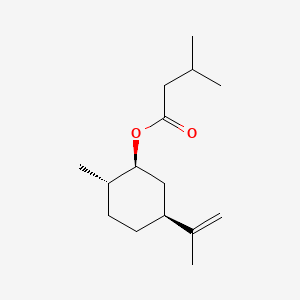
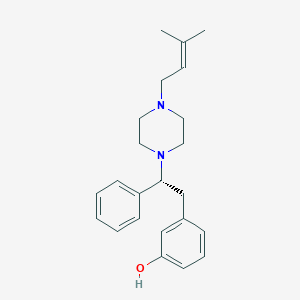

![methyl (9Z,19E,21E)-13-acetyloxy-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaene-27-carboxylate](/img/structure/B12753068.png)
